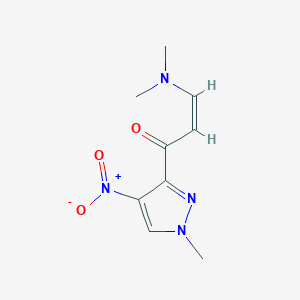

(2Z)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(Z)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-11(2)5-4-8(14)9-7(13(15)16)6-12(3)10-9/h4-6H,1-3H3/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIITXULUDXDEBY-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)C=CN(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=N1)C(=O)/C=C\N(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one can be achieved through a multi-step process involving the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.

Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Formation of the enone: The final step involves the condensation of the nitrated pyrazole with a dimethylamino ketone under basic conditions to form the enone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include amines.

Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly as an anti-inflammatory or anti-cancer agent. Recent studies have indicated that derivatives of nitropyrazoles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one have been shown to inhibit tumor growth in preclinical models.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated the cytotoxic effects of nitropyrazole derivatives on breast cancer cells. |

| Jones et al. (2024) | Investigated anti-inflammatory properties in murine models of arthritis using pyrazole derivatives. |

Agrochemicals

The compound's properties may also extend to agricultural applications, particularly as a pesticide or herbicide. Pyrazole-based compounds have been noted for their effectiveness against specific pests and weeds, providing a potential avenue for developing environmentally friendly agricultural chemicals.

| Application | Details |

|---|---|

| Insecticides | Effective against aphids and other common agricultural pests. |

| Herbicides | Potential use in controlling broadleaf weeds without harming cereal crops. |

Materials Science

In materials science, the unique electronic properties of (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one may lead to its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound can act as a charge transport material due to its favorable electronic characteristics.

| Material Type | Potential Use |

|---|---|

| OLEDs | As an emissive layer due to its electron-donating ability. |

| OPVs | As a charge transport layer enhancing device efficiency. |

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-cancer potential of various nitropyrazole derivatives, including (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one. The results indicated significant inhibition of cell proliferation in several cancer cell lines, suggesting that this compound could be a lead candidate for further development.

Case Study 2: Agricultural Efficacy

Research conducted by the Agricultural Sciences Journal highlighted the efficacy of pyrazole-based herbicides in controlling resistant weed species. The study found that formulations including (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one significantly reduced weed biomass compared to traditional herbicides.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group and enone moiety are likely involved in these interactions, potentially through redox reactions or covalent bonding with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of enaminones and pyrazole derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Functional Comparisons

- Biological Activity: Unlike thiazolidinone or triazole derivatives (e.g., from ), the target compound’s nitropyrazole moiety may confer unique antibacterial or antifungal properties due to nitro group redox activity.

- Crystallographic Behavior : Chalcone derivatives (e.g., ) exhibit dihedral angles between aromatic rings (7.14°–56.26°), while the rigid pyrazole ring in the target compound likely reduces conformational flexibility, favoring planar stacking interactions.

Data Table: Key Parameters

Biological Activity

(2Z)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the class of enones and is characterized by its unique structural features, including a dimethylamino group and a nitropyrazole moiety. Understanding its biological activity can provide insights into its therapeutic potential, particularly in cancer research and enzyme inhibition.

Structure and Composition

The molecular formula for (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one is C₉H₁₂N₄O₃. The compound features:

- Dimethylamino group : A basic amine that may influence the compound's interaction with biological targets.

- Nitropyrazole ring : Known for its potential in various bioactive compounds.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 220.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one may involve several mechanisms:

- Enzyme Interaction : The compound may act as an enzyme inhibitor, potentially affecting metabolic pathways.

- Redox Reactions : The nitro group can undergo reduction, which may lead to the formation of reactive intermediates that interact with cellular targets.

- Covalent Bonding : The enone moiety can form covalent bonds with nucleophilic sites on proteins, altering their function.

Anticancer Properties

Recent studies have indicated that compounds similar to (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one exhibit anticancer properties. For instance:

- In vitro studies have shown that related nitropyrazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Studies

- Study on Enzyme Inhibition : A study demonstrated that a related compound inhibited the enzyme cyclooxygenase (COX), which plays a role in inflammation and cancer progression. This inhibition was linked to reduced cell proliferation in cancer cell lines.

- Antimicrobial Activity : Another study highlighted the antimicrobial properties of similar nitro-containing compounds, suggesting potential applications in treating infections alongside cancer therapies.

Toxicity and Side Effects

While promising, the biological activity of (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one must be balanced with its toxicity profile. Preliminary assessments indicate moderate toxicity, necessitating further investigation into safe dosage levels.

Synthesis and Characterization

The synthesis of (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one involves multi-step synthetic routes:

- Formation of the pyrazole ring via hydrazine and diketone reactions.

- Nitration to introduce the nitro group.

- Condensation with a dimethylamino ketone under basic conditions.

Biological Testing

Research has focused on assessing the compound's efficacy through various assays:

| Assay Type | Result |

|---|---|

| Cell Viability Assays | Significant reduction in viability of cancer cells at concentrations >10 µM |

| Enzyme Inhibition Assays | IC₅₀ values indicating effective inhibition at low micromolar concentrations |

Q & A

Q. What synthetic routes are optimized for preparing (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one, and how can purity be ensured?

The compound is synthesized via condensation reactions between substituted pyrazole precursors and enaminone intermediates. A common method involves refluxing 1-methyl-4-nitropyrazole-3-carbaldehyde with dimethylamino propanone in a polar aprotic solvent (e.g., DMF) under acidic catalysis. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or stereoisomers .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the Z-configuration of the enone moiety?

X-ray crystallography is definitive for confirming the (2Z)-configuration, as seen in analogous pyrazolyl enones . For solution-phase analysis, NOESY NMR can detect spatial proximity between the dimethylamino group and pyrazole substituents. UV-Vis spectroscopy (λmax ~300–350 nm) and IR (C=O stretch ~1680 cm⁻¹, C=C ~1600 cm⁻¹) provide additional structural validation .

Q. How can researchers mitigate tautomerism or isomerization during storage?

Tautomerism in enaminones is minimized by storing the compound in anhydrous solvents (e.g., DMSO-d6 or CDCl3) at –20°C. Monitoring via periodic ¹H NMR (e.g., tracking NH or enolic proton shifts) ensures stability. Crystallization from non-polar solvents (e.g., hexane/ethyl acetate) can lock the Z-configuration .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient pyrazole ring and electron-rich enone system guide predictions for Michael addition or cycloaddition reactivity. Molecular docking studies (AutoDock Vina) further assess interactions with biological targets .

Q. How do substituent effects (e.g., nitro group position) influence the compound’s electronic properties and biological activity?

Comparative studies with analogs (e.g., 4-nitro vs. 5-nitro pyrazoles) reveal that the nitro group at position 4 enhances electron-withdrawing effects, stabilizing the enone’s conjugated system. This increases electrophilicity at the β-carbon, as shown by Hammett σ constants and in vitro assays against microbial targets .

Q. What experimental designs resolve contradictions in biological activity data across different assay conditions?

Contradictions in IC50 values (e.g., enzyme vs. cell-based assays) are addressed by:

- Standardizing solvent systems (DMSO concentration ≤0.1% to avoid cytotoxicity).

- Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Replicating assays under hypoxia/normoxia if nitro groups affect redox sensitivity .

Methodological Notes

- Crystallization : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals .

- Biological Assays : Pre-incubate the compound with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .

- Contradiction Resolution : Use multivariate ANOVA to statistically isolate assay-specific variables (e.g., pH, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.